

# The Free Radical Scavenging Properties of Covi-ox: A Technical Guide

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## Compound of Interest

Compound Name: Covi-ox

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## Abstract

**Covi-ox**®, a range of natural mixed tocopherol products, is widely utilized as a potent antioxidant in the pharmaceutical, nutraceutical, and cosmetic industries. Derived from vegetable oils, **Covi-ox** formulations offer a synergistic blend of tocopherol isomers ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ), which are highly effective in neutralizing free radicals and inhibiting oxidative damage. This technical guide provides an in-depth analysis of the free radical scavenging properties of **Covi-ox**, including its mechanism of action, quantitative antioxidant capacity data, and detailed experimental protocols for its evaluation. Visual representations of key pathways and workflows are provided to facilitate a comprehensive understanding of its function and assessment.

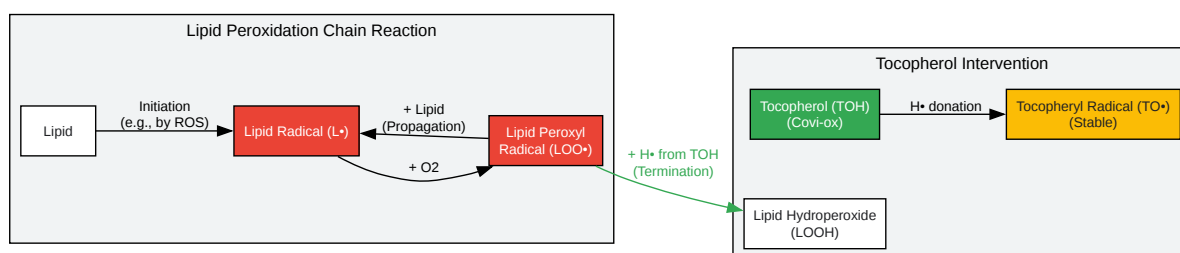
## Introduction: The Chemistry of Covi-ox and its Antioxidant Role

**Covi-ox** is a brand of natural mixed tocopherols, a form of Vitamin E, extracted from sources like soybean or sunflower oil.[1][2] Unlike supplements that may only contain alpha-tocopherol, **Covi-ox** provides a full spectrum of tocopherol isomers: alpha ( $\alpha$ ), beta ( $\beta$ ), gamma ( $\gamma$ ), and delta ( $\delta$ ).[3][4] This composition is significant, as emerging research indicates that the different tocopherol isomers have complementary and sometimes superior antioxidant and anti-inflammatory properties compared to alpha-tocopherol alone.[5][6]

The primary function of tocopherols as antioxidants lies in their ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to quench free radicals.[6] This action effectively terminates the chain reactions of lipid peroxidation, a key process in cellular damage. The resulting tocopheryl radical is relatively stable and can be regenerated back to its active form by other antioxidants like Vitamin C.

## Mechanism of Free Radical Scavenging

The antioxidant mechanism of tocopherols, the active components in **Covi-ox**, is a well-established process of free radical chain termination. The chromanol ring of the tocopherol molecule is the active site for this antioxidant activity.



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Mechanism of tocopherol as a chain-breaking antioxidant.

## Quantitative Antioxidant Capacity of Covi-ox

The free radical scavenging ability of **Covi-ox** and its constituent tocopherols has been quantified using various standardized assays. The following tables summarize the available data, providing a comparative overview of different **Covi-ox** formulations and related tocopherols.

### Table 1: Composition of Covi-ox Formulations

Product Name	Total Tocopherols	d-alpha-tocopherol	d-beta-tocopherol	d-gamma-tocopherol	d-delta-tocopherol	Source(s)
Covi-ox® T-90 C	> 900 mg/g	Not specified	Not specified	Not specified	Non-alpha tocopherol content ~80%	<a href="#">[7]</a>
Covi-ox® T-70 EU	> 700 mg/g	~14%	~2%	~60%	~24%	<a href="#">[2]</a> <a href="#">[4]</a>
Covi-ox® T-50 C	> 500 mg/g	Not specified	Not specified	Not specified	Non-alpha tocopherol content ~80%	<a href="#">[8]</a> <a href="#">[9]</a>
Covi-ox® T-30 P	> 300 mg/g	~14%	~2%	~60%	~24%	<a href="#">[3]</a>

**Table 2: Free Radical Scavenging Activity Data**

Antioxidant	Assay	Value	Unit	Source(s)
Coviox	DPPH	0.11	mg/ml (IC50)	<a href="#">[10]</a> <a href="#">[11]</a>
70% Mixed Tocopherols	ORAC	1,948	μmole TE/g	<a href="#">[12]</a>
d-alpha-tocopherol	ORAC	1,293	μmole TE/g	<a href="#">[12]</a>

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals.

ORAC: Oxygen Radical Absorbance Capacity, expressed as micromole Trolox Equivalents per gram.

## Experimental Protocols

The following are detailed methodologies for the DPPH and ORAC assays, which are commonly used to evaluate the free radical scavenging properties of substances like **Covi-ox**.

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.

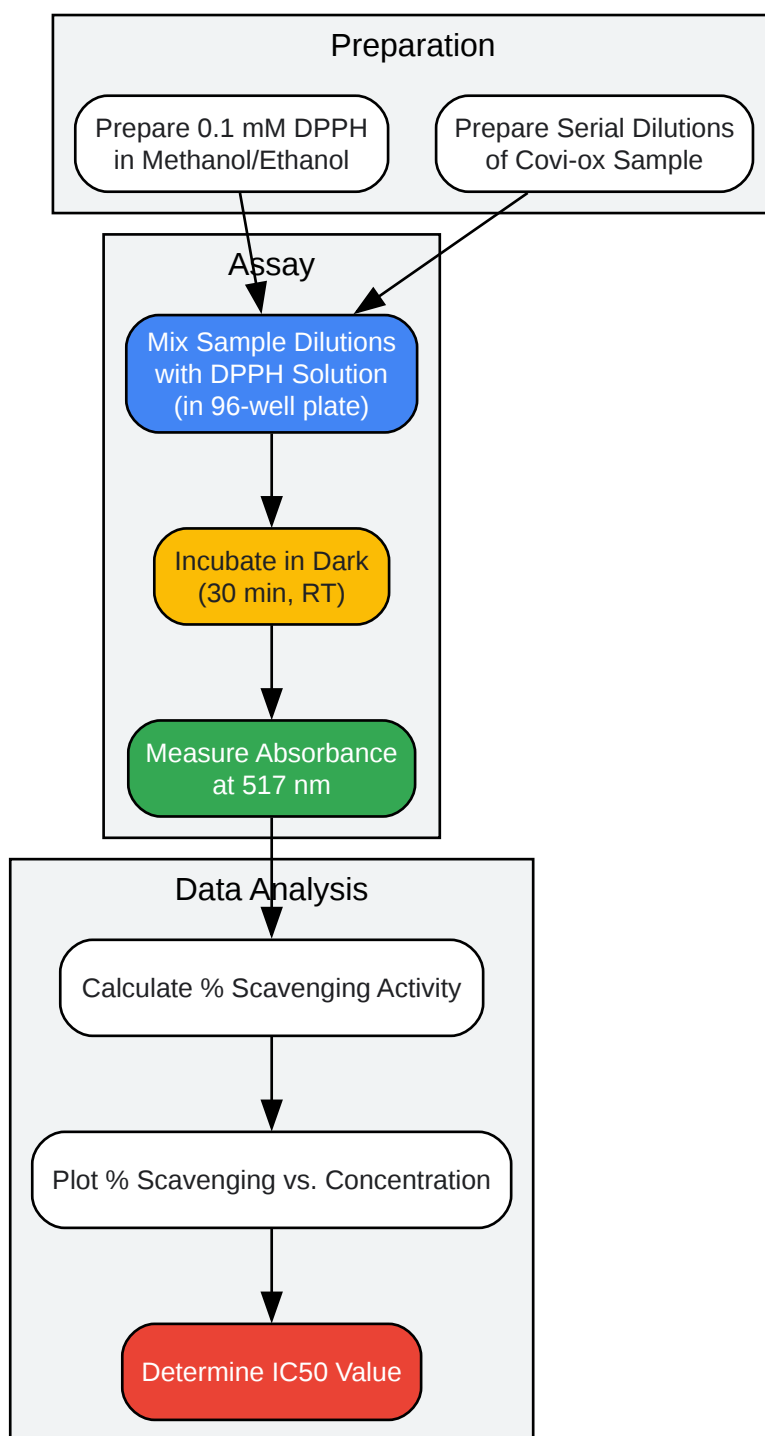
Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol (spectrophotometric grade)
- **Covi-ox** sample
- Positive control (e.g., Trolox or Ascorbic Acid)
- 96-well microplate or spectrophotometer cuvettes
- Microplate reader or UV-Vis spectrophotometer

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in a dark, airtight container.[\[13\]](#)
- Sample Preparation: Dissolve the **Covi-ox** sample in a suitable solvent (e.g., ethanol or a mixture of solvents for lipophilic substances) to create a stock solution. From this, prepare a series of dilutions to determine the IC<sub>50</sub> value.
- Assay:
  - In a 96-well plate, add a specific volume of each sample dilution to the wells.

- Add an equal volume of the DPPH working solution to each well.
- Include a blank (solvent only) and a positive control at various concentrations.
- Mix thoroughly.[\[13\]](#)
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[\[13\]](#)
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.  
[\[13\]](#)
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:  $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  Where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.
- IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.



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Workflow for the DPPH radical scavenging assay.

## Oxygen Radical Absorbance Capacity (ORAC) Assay for Lipophilic Antioxidants

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxy radicals. This protocol is adapted for lipophilic antioxidants like **Covi-ox**.

### Materials:

- Fluorescein sodium salt
- AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
- Randomly methylated- $\beta$ -cyclodextrin (RMCD) for solubilizing lipophilic samples
- Phosphate buffer (75 mM, pH 7.4)
- Acetone
- 96-well black microplate
- Fluorescence microplate reader with temperature control

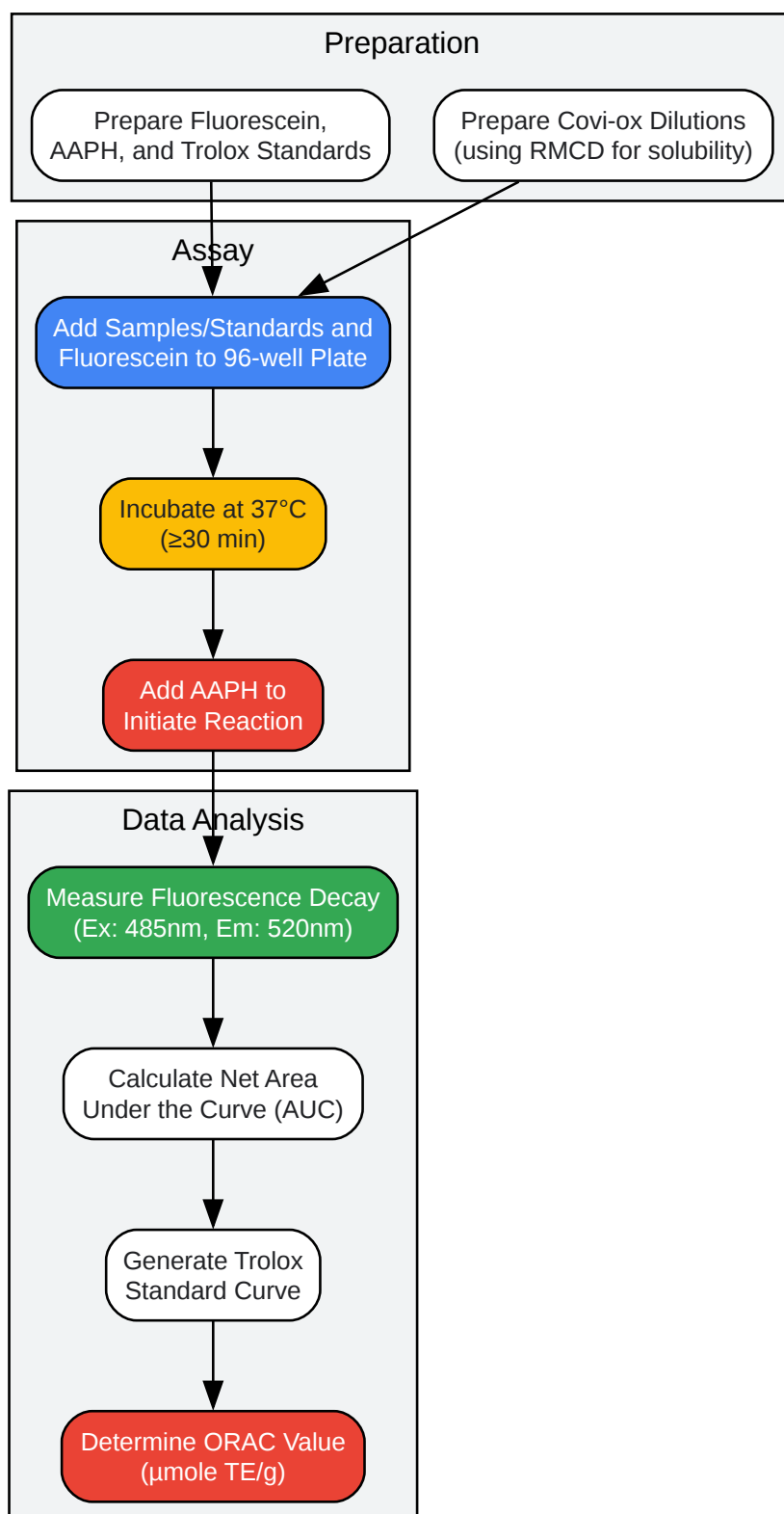
### Procedure:

- Reagent Preparation:
  - Fluorescein Stock Solution: Prepare a stock solution in the phosphate buffer.
  - AAPH Solution: Prepare fresh daily in phosphate buffer.
  - Trolox Standard: Prepare a stock solution in a suitable solvent and create a series of dilutions in the phosphate buffer.
  - Solubilizing Agent: Prepare a 7% RMCD (w/v) solution in a 50% acetone-water mixture.

[14]

- Sample Preparation: Dissolve the **Covi-ox** sample in the RMCD solution to create a stock solution. Prepare a series of dilutions using the same RMCD solution.
- Assay:
  - To each well of a 96-well black microplate, add the Trolox standards or sample dilutions.
  - Add the fluorescein working solution to all wells.
  - Incubate the plate at 37°C for at least 30 minutes in the plate reader.[\[15\]](#)
- Initiation and Measurement:
  - Rapidly add the AAPH solution to all wells to initiate the reaction.
  - Immediately begin measuring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.  
[\[16\]](#)
- Data Analysis:
  - Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.
  - Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.
  - Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
  - Determine the ORAC value of the **Covi-ox** sample by comparing its Net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.





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Workflow for the lipophilic ORAC assay.

## Conclusion

**Covi-ox**, with its rich composition of mixed tocopherols, demonstrates significant free radical scavenging properties. The synergistic action of its various isomers, particularly the higher proportions of gamma and delta tocopherols in certain formulations, contributes to its potent antioxidant capacity. The quantitative data from DPPH and ORAC assays confirm its efficacy in neutralizing free radicals. The provided experimental protocols offer a robust framework for the consistent and reliable evaluation of the antioxidant potential of **Covi-ox** and other lipophilic antioxidants in a research and development setting. This comprehensive understanding is crucial for the effective application of **Covi-ox** in the development of stable and efficacious pharmaceutical, nutraceutical, and cosmetic products.

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